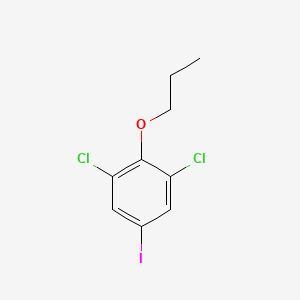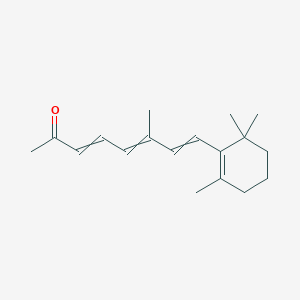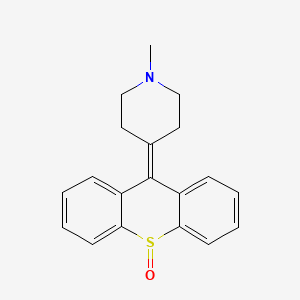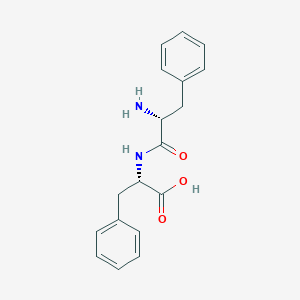
D-Phenylalanyl-L-phenylalanine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
D-Phenylalanyl-L-phenylalanine: is a dipeptide composed of two phenylalanine molecules, one in the D-configuration and the other in the L-configuration Phenylalanine is an essential aromatic amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of D-Phenylalanyl-L-phenylalanine can be achieved through various methods, including chemical synthesis and enzymatic processes. One common approach involves the use of phenylalanine ammonia lyases (PALs) to catalyze the amination of cinnamic acids, followed by chemoenzymatic deracemization to obtain the desired enantiomeric purity . The reaction conditions typically involve the use of specific PAL variants, optimized substrate concentrations, and appropriate reaction buffers to achieve high yields and enantiomeric excess.
Industrial Production Methods: Industrial production of this compound often involves large-scale biocatalytic processes using immobilized enzymes or whole-cell biocatalysts. These methods offer advantages such as high efficiency, cost-effectiveness, and environmental sustainability. The use of engineered PAL variants with enhanced activity and selectivity further improves the production process .
Análisis De Reacciones Químicas
Types of Reactions: D-Phenylalanyl-L-phenylalanine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions can be used to modify the compound’s structure and properties for specific applications.
Common Reagents and Conditions:
Oxidation: Oxidizing agents such as hydrogen peroxide or potassium permanganate can be used to introduce functional groups or modify the aromatic rings.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be employed to reduce specific functional groups.
Substitution: Substitution reactions can be carried out using halogenating agents or nucleophiles to introduce new substituents on the aromatic rings.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated or carboxylated derivatives, while reduction can yield amines or alcohols.
Aplicaciones Científicas De Investigación
Chemistry: D-Phenylalanyl-L-phenylalanine is used as a building block in the synthesis of complex organic molecules and peptides.
Biology: In biological research, this compound is used to study protein-protein interactions, enzyme mechanisms, and cellular signaling pathways. It can also serve as a substrate for enzyme assays and as a tool for investigating the role of phenylalanine in metabolic processes .
Medicine: this compound has potential therapeutic applications, including its use as an analgesic and antidepressant. It may also be explored for its role in modulating neurotransmitter levels and treating conditions such as chronic pain and depression .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers, nanomaterials, and other advanced materials. Its ability to self-assemble into nanostructures makes it valuable for applications in nanotechnology and materials engineering .
Mecanismo De Acción
The mechanism of action of D-Phenylalanyl-L-phenylalanine involves its interaction with specific molecular targets and pathways. As a dipeptide, it can be incorporated into proteins and peptides, influencing their structure and function. Additionally, it may interact with neurotransmitter receptors and enzymes involved in amino acid metabolism, modulating their activity and affecting physiological processes .
Comparación Con Compuestos Similares
L-Phenylalanine: An essential amino acid involved in protein synthesis and precursor to neurotransmitters like dopamine and norepinephrine.
D-Phenylalanine: The D-enantiomer of phenylalanine, used in research and therapeutic applications for its potential analgesic and antidepressant effects.
Uniqueness: Its ability to self-assemble into nanostructures and its role in modulating neurotransmitter levels further highlight its uniqueness compared to other similar compounds .
Propiedades
Número CAS |
2577-22-2 |
|---|---|
Fórmula molecular |
C18H20N2O3 |
Peso molecular |
312.4 g/mol |
Nombre IUPAC |
(2S)-2-[[(2R)-2-amino-3-phenylpropanoyl]amino]-3-phenylpropanoic acid |
InChI |
InChI=1S/C18H20N2O3/c19-15(11-13-7-3-1-4-8-13)17(21)20-16(18(22)23)12-14-9-5-2-6-10-14/h1-10,15-16H,11-12,19H2,(H,20,21)(H,22,23)/t15-,16+/m1/s1 |
Clave InChI |
GKZIWHRNKRBEOH-CVEARBPZSA-N |
SMILES isomérico |
C1=CC=C(C=C1)C[C@H](C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)O)N |
SMILES canónico |
C1=CC=C(C=C1)CC(C(=O)NC(CC2=CC=CC=C2)C(=O)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


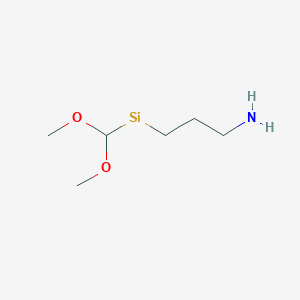

![N-[1-[[1-[[3-cyclohexyl-1-hydroxy-1-(1H-imidazol-2-yl)propan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]morpholine-4-carboxamide](/img/structure/B14755792.png)
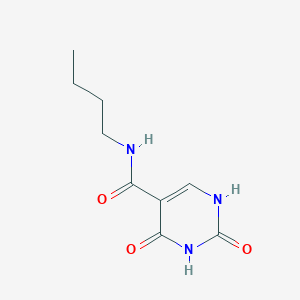
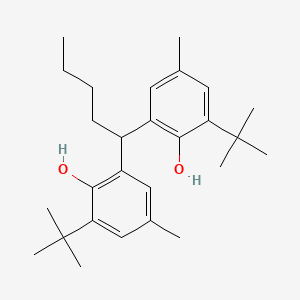

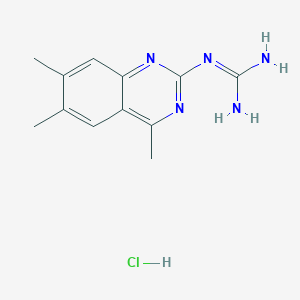

![1-Fluorobenzo[a]anthracene](/img/structure/B14755823.png)
![2-[2-Methyl-4-(4-methylphenyl)thieno[2,3-b]pyridin-5-yl]-2-[(2-methylpropan-2-yl)oxy]acetic acid](/img/structure/B14755828.png)
![6,7,14-trimethoxy-13-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-[[(2R,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxymethyl]oxan-2-yl]oxy-2,9-dioxatetracyclo[6.6.2.04,16.011,15]hexadeca-1(15),4,6,8(16),11,13-hexaene-3,10-dione](/img/structure/B14755832.png)
